2-Hydroxy-3-(2-methylphenoxy)propanoic acid
Overview
Description
2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Renewable Building Block for Material Science
2-Hydroxy-3-(2-methylphenoxy)propanoic acid, through its related compound phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering an alternative to phenol. This usage facilitates the synthesis of bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Anti-Inflammatory Properties
Studies have identified compounds structurally related to this compound in the leaves of Eucommia ulmoides Oliv. These compounds exhibit modest inhibitory activities on NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Environmental Analysis
A method utilizing this compound for determining phenoxy herbicides in water samples has been developed. This method demonstrates the compound's relevance in environmental analytical chemistry, specifically in the sensitive detection of herbicides in various water sources (Nuhu et al., 2012).
Chemical Stability Improvement
A derivative of this compound has been synthesized to improve the chemical stability and liposolubility of danshensu, a bioactive compound. This research demonstrates the compound's potential in enhancing the stability of pharmaceuticals (Chen et al., 2016).
Properties
IUPAC Name |
2-hydroxy-3-(2-methylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQODDDVRQQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406816 | |
Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26114-38-5 | |
Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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